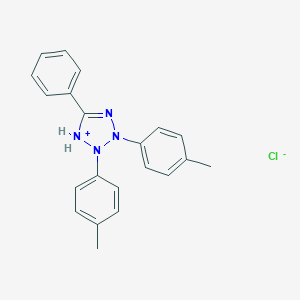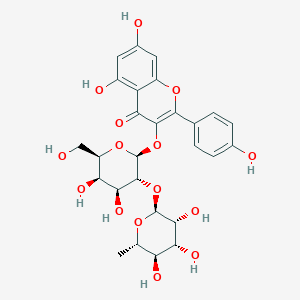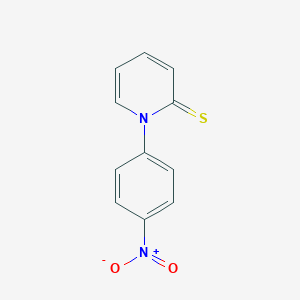
1-(4-Nitrophenyl)pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)pyridine-2-thione, also known as 4-nitrophenyl-2-pyridinethiol, is a chemical compound that has been widely used in scientific research. This compound is a thiol derivative of pyridine and has been used in various studies due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-(4-Nitrophenyl)pyridine-2-thione is based on its ability to react with thiols. The compound undergoes a thiol-disulfide exchange reaction with thiols to form a highly fluorescent product. This reaction is reversible, and the fluorescence intensity can be used to monitor the concentration of thiols in biological systems.
Biochemical And Physiological Effects
1-(4-Nitrophenyl)pyridine-2-thione has been shown to have minimal toxicity and does not have any significant physiological effects. However, its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-Nitrophenyl)pyridine-2-thione in lab experiments is its high sensitivity and selectivity towards thiols. The compound has been used in various assays for the detection of thiols in biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can limit its use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 1-(4-Nitrophenyl)pyridine-2-thione in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as amino acids and peptides. Another potential direction is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, the compound can be used in the development of new metal complexes for various applications such as catalysis and sensing.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)pyridine-2-thione is a useful compound that has been widely used in scientific research. Its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases. There are several potential future directions for the use of this compound in scientific research, and further studies are needed to explore these possibilities.
Synthesis Methods
The synthesis of 1-(4-Nitrophenyl)pyridine-2-thione can be achieved through various methods. One of the most common methods is the reaction of 1-(4-Nitrophenyl)pyridine-2-thionel isothiocyanate with pyridine-2-thiol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature, and the product is obtained through simple filtration and recrystallization.
Scientific Research Applications
1-(4-Nitrophenyl)pyridine-2-thione has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a substrate for the detection of enzymes such as thioredoxin reductase and glutathione reductase. Additionally, 1-(4-Nitrophenyl)pyridine-2-thione has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
properties
CAS RN |
103983-87-5 |
|---|---|
Product Name |
1-(4-Nitrophenyl)pyridine-2-thione |
Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-(4-nitrophenyl)pyridine-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H |
InChI Key |
JQWSROIPRDABNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
2(1H)-Pyridinethione, 1-(4-nitrophenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



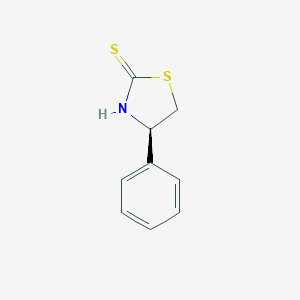
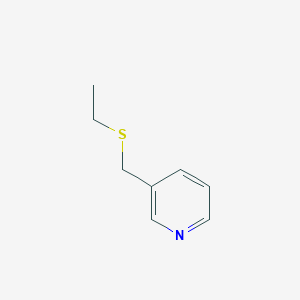
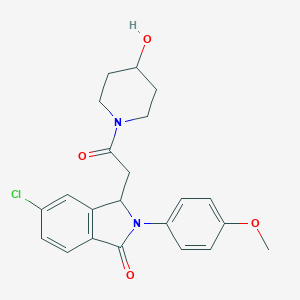
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
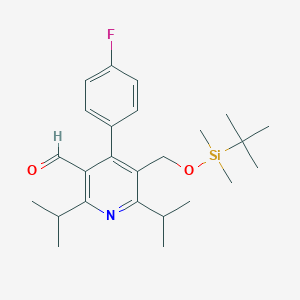
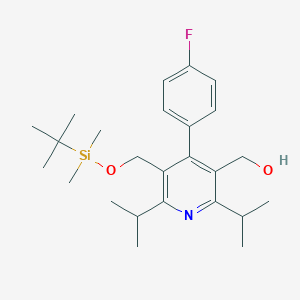
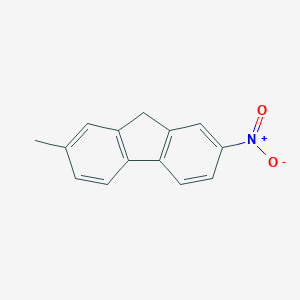

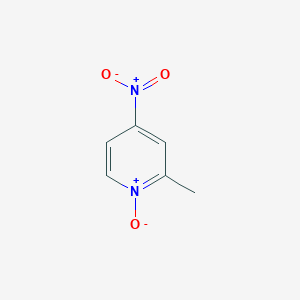
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)


